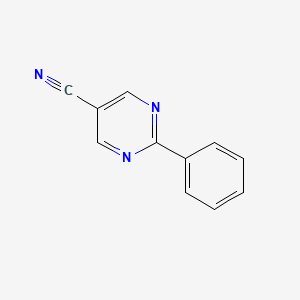
2-Phenylpyrimidine-5-carbonitrile
描述
2-Phenylpyrimidine-5-carbonitrile is a heterocyclic compound with the molecular formula C11H7N3. It is characterized by a pyrimidine ring substituted with a phenyl group at the 2-position and a cyano group at the 5-position.
生化分析
Biochemical Properties
2-Phenylpyrimidine-5-carbonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. This compound has been found to interact with enzymes such as tyrosine kinases, which are crucial for cell signaling pathways. The interaction between this compound and tyrosine kinases involves the binding of the compound to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to the modulation of various cellular processes, including cell proliferation and differentiation .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the epidermal growth factor receptor (EGFR) pathway, which is involved in cell growth and survival. By inhibiting this pathway, the compound can induce apoptosis in cancer cells, thereby reducing tumor growth . Additionally, this compound has been observed to alter gene expression patterns, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of tyrosine kinases, as mentioned earlier. This inhibition occurs through the binding of this compound to the ATP-binding site of the enzyme, preventing ATP from binding and thus inhibiting the enzyme’s activity . Additionally, this compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins. These changes can lead to the activation or repression of specific genes, thereby influencing cellular processes such as proliferation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of the compound is an important factor in its effectiveness. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound has been associated with sustained inhibition of tyrosine kinases and prolonged effects on cellular function. The extent of these effects can vary depending on the concentration and duration of exposure .
Dosage Effects in Animal Models
The effects of this compound in animal models have been studied to understand its therapeutic potential and toxicity. Different dosages of the compound have been tested to determine the optimal therapeutic dose and the threshold for adverse effects. At lower doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, the compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dosage optimization in the development of this compound as a therapeutic agent.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its role as an enzyme inhibitor. The compound is metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then interact with other enzymes and cofactors, potentially affecting metabolic flux and metabolite levels. The inhibition of tyrosine kinases by this compound can also impact metabolic pathways related to cell growth and proliferation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its effectiveness. The compound is transported across cell membranes by specific transporters and can accumulate in certain tissues, such as the liver and kidneys . The distribution of this compound within the body can influence its therapeutic and toxic effects, as the concentration of the compound in different tissues can vary .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. This compound has been found to localize primarily in the cytoplasm, where it can interact with cytoplasmic enzymes and other biomolecules . Additionally, this compound can be transported into the nucleus, where it can influence gene expression by interacting with transcription factors and other nuclear proteins . The localization of the compound within specific subcellular compartments can affect its ability to modulate cellular processes and exert its therapeutic effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylpyrimidine-5-carbonitrile typically involves the condensation of appropriate starting materials under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
化学反应分析
Types of Reactions
2-Phenylpyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The phenyl and cyano groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
科学研究应用
2-Phenylpyrimidine-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a tyrosine kinase inhibitor, showing promise in anticancer research.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: Its interactions with various biological targets are studied to understand its mechanism of action and potential therapeutic uses.
作用机制
The mechanism of action of 2-Phenylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as tyrosine kinases. By inhibiting these enzymes, the compound can disrupt signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent . The exact pathways and molecular interactions are subjects of ongoing research .
相似化合物的比较
Similar Compounds
Pyrimidine-5-carbonitrile derivatives: These compounds share the pyrimidine core and cyano group but differ in other substituents.
2-Phenylpyrimidine derivatives: These compounds have the phenyl group at the 2-position but may lack the cyano group or have different substituents.
Uniqueness
2-Phenylpyrimidine-5-carbonitrile is unique due to its specific combination of a phenyl group and a cyano group on the pyrimidine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
IUPAC Name |
2-phenylpyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3/c12-6-9-7-13-11(14-8-9)10-4-2-1-3-5-10/h1-5,7-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDRGIMFRMFITG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20554090 | |
| Record name | 2-Phenylpyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20554090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85386-15-8 | |
| Record name | 2-Phenylpyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20554090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes for producing 2-phenylpyrimidine-5-carbonitrile derivatives?
A1: Recent research highlights two main synthetic approaches:
- Multi-step synthesis: One method involves a multi-step process starting from readily available materials like 4-aryl-2-amino-3-cyano-5,6,7,8-tetrahydro-7,7-dimethyl-5-oxo-4H-benzopyrans []. This approach offers a route to novel 4-amino-6-aryl-2-phenylpyrimidine-5-carbonitriles.
- Surfactant-mediated synthesis: A more efficient method employs a surfactant-mediated, one-pot reaction []. This approach utilizes cetyltrimethylammonium bromide as a catalyst in an aqueous solution, eliminating the need for organic solvents and oxidants. This method allows for the synthesis of 4-amino-6-aryl-2-phenylpyrimidine-5-carbonitrile derivatives, which can be further modified via sulfonylation to yield 4-phenylsulfonamido-6-aryl-2-phenylpyrimidine-5-carbonitrile derivatives.
Q2: How is the structure of synthesized this compound derivatives confirmed?
A2: Researchers employ a combination of spectroscopic techniques for structural confirmation:
- NMR Spectroscopy: Both 1H and 13C NMR spectroscopy provide detailed information about the hydrogen and carbon environments within the molecule, confirming the presence of specific functional groups and their arrangement [].
- Mass Spectrometry: This technique helps determine the molecular weight of the synthesized compound, further validating its identity [].
- Elemental Analysis: Analyzing the elemental composition (carbon, hydrogen, nitrogen, etc.) of the synthesized product provides additional confirmation of its structure and purity [].
Q3: What insights do computational chemistry studies provide about this compound derivatives?
A: Computational studies, employing methods like AM1, PM3, and ab initio HF/6-31G*, reveal a preference for a non-planar geometry in these molecules []. The three-ring system (pyrimidine core and two substituent phenyl rings) deviates from planarity, which may have implications for their interactions with biological targets and physicochemical properties.
Q4: Have any applications for this compound derivatives been explored?
A: While the provided research primarily focuses on synthetic methodologies and structural characterization, the presence of reactive functional groups, such as the amino group in 4-amino-6-aryl-2-phenylpyrimidine-5-carbonitrile, allows for further derivatization []. This opens possibilities for exploring their potential in various applications, including medicinal chemistry, materials science, and catalysis.
Q5: What can be learned from the gas-phase pyrolysis of compounds containing the this compound moiety?
A: Studies on the gas-phase pyrolysis of compounds like 6-(ethylthio)-4-(2′-dimethylaminoethenyl)-2-phenylpyrimidine-5-carbonitrile [] provide insights into their thermal stability and decomposition pathways. Kinetic data, alongside analysis of the pyrolysis products, help elucidate the mechanisms involved. This information is valuable for understanding the behavior of these compounds under high-temperature conditions and for designing potential synthetic applications involving thermal processes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5'-Bromo-[2,2'-bithiophene]-5-carbonitrile](/img/structure/B1283090.png)




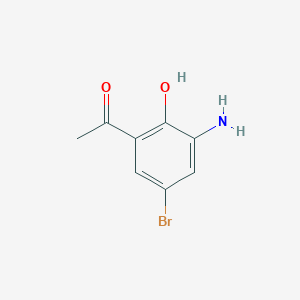

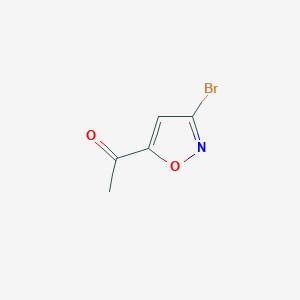
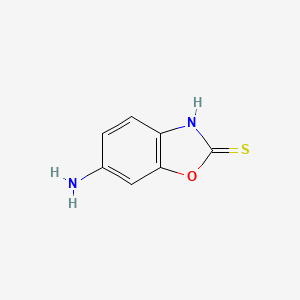
![4'-(tert-Butyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1283115.png)
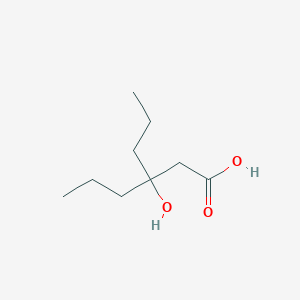
![3-{5,6-dimethyl-4-oxo-1H,4H-thieno[2,3-d]pyrimidin-2-yl}propanoic acid](/img/structure/B1283127.png)


